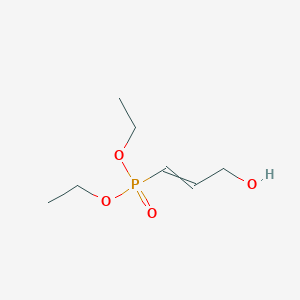
Diethyl (3-hydroxyprop-1-en-1-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (3-hydroxyprop-1-en-1-yl)phosphonate is an organophosphorus compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphonate group attached to a hydroxyprop-1-en-1-yl moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (3-hydroxyprop-1-en-1-yl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate alkene under controlled conditions. One common method is the Michaelis-Arbuzov reaction, where trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate . Another approach involves the use of palladium-catalyzed cross-coupling reactions with aryl and vinyl halides .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as the Michaelis-Arbuzov reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: Diethyl (3-hydroxyprop-1-en-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.
Substitution: The phosphonate group can be substituted with various nucleophiles, such as O, S, N, and C nucleophiles, under mild conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Triflic anhydride is used for chemoselective activation, enabling flexible substitution with a broad range of nucleophiles.
Major Products Formed: The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the reaction conditions and reagents used.
Scientific Research Applications
Diethyl (3-hydroxyprop-1-en-1-yl)phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl (3-hydroxyprop-1-en-1-yl)phosphonate involves its interaction with specific molecular targets and pathways. For instance, phosphonates can inhibit enzymes by mimicking the transition state of enzyme-catalyzed reactions. This inhibition is often due to the strong binding affinity of the phosphonate group to the active site of the enzyme .
Comparison with Similar Compounds
- Diethyl phosphonate
- Diethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate
- Diethyl (3,3,4,4,4-pentafluorobut-1-yn-1-yl)phosphonate
Comparison: Diethyl (3-hydroxyprop-1-en-1-yl)phosphonate is unique due to its hydroxyprop-1-en-1-yl moiety, which imparts distinct reactivity and stability compared to other phosphonates. Its enhanced resistance to hydrolysis and ability to undergo diverse chemical reactions make it a valuable compound in various applications.
Properties
CAS No. |
41491-42-3 |
|---|---|
Molecular Formula |
C7H15O4P |
Molecular Weight |
194.17 g/mol |
IUPAC Name |
3-diethoxyphosphorylprop-2-en-1-ol |
InChI |
InChI=1S/C7H15O4P/c1-3-10-12(9,11-4-2)7-5-6-8/h5,7-8H,3-4,6H2,1-2H3 |
InChI Key |
OHDLHOZXSKAVEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C=CCO)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















